molecular formula C12H15BrN2O2 B12607831 Methyl 3-amino-5-bromo-4-[(but-2-en-1-yl)amino]benzoate CAS No. 881909-54-2

Methyl 3-amino-5-bromo-4-[(but-2-en-1-yl)amino]benzoate

Cat. No.: B12607831
CAS No.: 881909-54-2
M. Wt: 299.16 g/mol
InChI Key: CRSCBUIRLFPKOK-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-bromo-4-[(but-2-en-1-yl)amino]benzoate is an organic compound with a complex structure that includes an amino group, a bromine atom, and a but-2-en-1-yl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-bromo-4-[(but-2-en-1-yl)amino]benzoate typically involves multiple steps. One common method includes the bromination of methyl 3-amino-4-[(but-2-en-1-yl)amino]benzoate using bromine in an appropriate solvent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure selective bromination at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-bromo-4-[(but-2-en-1-yl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce various substituted benzoates.

Scientific Research Applications

Methyl 3-amino-5-bromo-4-[(but-2-en-1-yl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-bromo-4-[(but-2-en-1-yl)amino]benzoate involves its interaction with specific molecular targets. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to proteins and enzymes. The but-2-en-1-yl group may also play a role in modulating the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Properties

CAS No.

881909-54-2

Molecular Formula

C12H15BrN2O2

Molecular Weight

299.16 g/mol

IUPAC Name

methyl 3-amino-5-bromo-4-(but-2-enylamino)benzoate

InChI

InChI=1S/C12H15BrN2O2/c1-3-4-5-15-11-9(13)6-8(7-10(11)14)12(16)17-2/h3-4,6-7,15H,5,14H2,1-2H3

InChI Key

CRSCBUIRLFPKOK-UHFFFAOYSA-N

Canonical SMILES

CC=CCNC1=C(C=C(C=C1Br)C(=O)OC)N

Origin of Product

United States

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